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Compound of Interest

Compound Name: Lavanduquinocin

Cat. No.: B1250539

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the enantioselective total
synthesis of Lavanduquinocin, a potent neuroprotective carbazole-3,4-quinone alkaloid. The
synthesis is based on the convergent approach developed by Knélker and colleagues, which
features a key iron-mediated oxidative cyclization to construct the carbazole core and a nickel-
catalyzed coupling for the introduction of the monoterpenoidal side chain.

Chemical Structure and Properties of
Lavanduquinocin

Lavanduquinocin is a natural product isolated from Streptomyces viridochromogenes. Its
structure features a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl
substituent at the 1-position, and a -cyclolavandulyl side chain at the 6-position.[1] This
compound has demonstrated significant neuroprotective activity, protecting neuronal cells from
L-glutamate toxicity with an EC50 value of 15.5 nM.[2]
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Property Value
Molecular Formula C26H31NOs
Molecular Weight 405.5 g/mol

1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-

IUPAC Name trimethylcyclohexen-1-yl)methyl]-9H-carbazole-
3,4-dione

Appearance Not specified in provided results

Bioactivity Neuroprotective agent

Synthetic Strategy Overview

The enantioselective total synthesis of Lavanduquinocin is achieved through a convergent
strategy. The key steps involve:

o Synthesis of the Chiral Side Chain: Preparation of the (R)-2-hydroxypropyl side chain
starting from a chiral precursor.

o Synthesis of the Carbazole Precursor: Construction of a substituted aniline derivative that
will form the core of the carbazole.

 lron-Mediated Oxidative Cyclization: Formation of the carbazole framework in a one-pot
reaction.

« Introduction of the Monoterpenoid Side Chain: A nickel-catalyzed cross-coupling reaction to
attach the [3-cyclolavandulyl group.

» Final Oxidation: Conversion of the hydroquinone precursor to the final carbazole-3,4-
guinone.
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Caption: Convergent synthetic strategy for Lavanduquinocin.

Experimental Protocols

The following protocols are based on the synthetic route for the racemic compound, with the
understanding that the enantioselective synthesis utilizes an enantiopure starting material for
the side chain, such as (R)-propene oxide.

Step 1: Improved Synthesis of B-Cyclolavandulyl
Bromide (Side Chain)

This protocol outlines an improved synthesis of the key monoterpenoid side chain.

e Reaction Setup: In a dry, argon-flushed flask, dissolve ethyl senecioate in anhydrous diethyl
ether.

e Grignard Reaction: Cool the solution to -78 °C and add a solution of isopropenylmagnesium
bromide in THF dropwise.

o Work-up: After stirring for 1.5 hours at room temperature, quench the reaction with saturated
agueous ammonium chloride solution. Extract the aqueous phase with diethyl ether, dry the
combined organic layers over sodium sulfate, and concentrate under reduced pressure.
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« Purification: Purify the crude product by flash chromatography on silica gel to yield 3-
cyclolavandulyl alcohol.

e Bromination: Dissolve the alcohol in anhydrous diethyl ether and add phosphorus tribromide
dropwise at 0 °C. Stir for 30 minutes at room temperature, then pour onto ice water. Extract
with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, dry over
sodium sulfate, and concentrate to give [3-cyclolavandulyl bromide.

Step Reagents and Conditions Yield

Ethyl senecioate,
isopropenylmagnesium

Grignard Reaction P .p yimag 92%
bromide, Et2O/THF, -78 °C to

rt, 1.5h

o B-cyclolavandulyl alcohol, -
Bromination ) Not specified
PBrs, Et20, 0 °C to rt, 30 min

Step 2: Iron-Mediated One-Pot Construction of the
Carbazole Framework

This central step efficiently constructs the carbazole core.

o Complex Formation: A solution of the appropriate substituted aniline and a cyclohexadienyl-
iron complex in dichloromethane is stirred at room temperature.

e Cyclization and Demetalation: The solvent is removed, and the residue is dissolved in
acetonitrile. The solution is heated to reflux to induce cyclization and demetalation.

o Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified
by flash chromatography on silica gel to afford the carbazole.

Cyclization/

Acetonitrile i
Demetalation »| Carbazole Framework
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> >
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Caption: Workflow for the iron-mediated carbazole synthesis.

Step 3: Nickel-Mediated Coupling of the Side Chain

This step attaches the monoterpenoid side chain to the carbazole core.

o Reaction Setup: To a solution of the 6-bromocarbazole in anhydrous THF, add [3-
cyclolavandulyl bromide, nickel(ll) chloride, and zinc powder.

e Reaction: Stir the mixture at room temperature until the starting material is consumed
(monitored by TLC).

e Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with
diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography on silica
gel to obtain the coupled product.

Step 4: Final Oxidation to Lavanduquinocin

The final step is the oxidation of the hydroquinone precursor to the desired carbazole-3,4-
quinone.

o Oxidation: Dissolve the product from the previous step in a mixture of acetonitrile and water.
Cool the solution to 0 °C and add ceric ammonium nitrate (CAN).

» Reaction: Stir the mixture at 0 °C for a short period.

» Work-up and Purification: Add water and extract with dichloromethane. Dry the combined
organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield
Lavanduquinocin. The reported yield for this final oxidation step is 68%.

Summary of Key Reaction Yields

Reaction Step Reported Yield
Grignard reaction for B-cyclolavandulyl alcohol 92%
Final Oxidation with Ceric Ammonium Nitrate 68%
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This protocol provides a comprehensive guide for the synthesis of Lavanduquinocin.
Researchers should consult the primary literature for more detailed experimental conditions
and characterization data. The enantioselective synthesis relies on the use of an enantiopure
starting material for the side chain, with the core of the synthesis remaining the same.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the
Enantioselective Total Synthesis of Lavanduquinocin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1250539#step-by-step-protocol-for-
lavanduquinocin-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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